2-(1-Isothiocyanatopropyl)thiophene 2-(1-Isothiocyanatopropyl)thiophene
Brand Name: Vulcanchem
CAS No.: 1249975-85-6
VCID: VC5843119
InChI: InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3
SMILES: CCC(C1=CC=CS1)N=C=S
Molecular Formula: C8H9NS2
Molecular Weight: 183.29

2-(1-Isothiocyanatopropyl)thiophene

CAS No.: 1249975-85-6

Cat. No.: VC5843119

Molecular Formula: C8H9NS2

Molecular Weight: 183.29

* For research use only. Not for human or veterinary use.

2-(1-Isothiocyanatopropyl)thiophene - 1249975-85-6

Specification

CAS No. 1249975-85-6
Molecular Formula C8H9NS2
Molecular Weight 183.29
IUPAC Name 2-(1-isothiocyanatopropyl)thiophene
Standard InChI InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3
Standard InChI Key KATCHVMZAHTNPP-UHFFFAOYSA-N
SMILES CCC(C1=CC=CS1)N=C=S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) attached to a propyl chain terminating in an isothiocyanate group (N=C=S-\text{N}=\text{C}=\text{S}). The IUPAC name, 2-(1-isothiocyanatopropyl)thiophene, reflects the substitution pattern at the second position of the thiophene ring. Key identifiers include:

  • InChI: InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3\text{InChI=1S/C}_8\text{H}_9\text{NS}_2/\text{c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3}

  • InChIKey: KATCVZJHQHZEBR-UHFFFAOYSA-N\text{KATCVZJHQHZEBR-UHFFFAOYSA-N} .

The stereochemistry and conformational flexibility of the propyl chain influence its reactivity, as the isothiocyanate group can engage in nucleophilic additions or cycloaddition reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. The 1H^1\text{H}-NMR spectrum typically shows:

  • Aromatic protons on the thiophene ring at δ\delta 6.8–7.7 ppm .

  • Methyl (CH3-\text{CH}_3) and methylene (CH2-\text{CH}_2-) protons from the propyl chain at δ\delta 2.35–4.03 ppm .
    The IR spectrum exhibits strong absorption bands for the isothiocyanate group (2050cm1\sim 2050 \, \text{cm}^{-1}) and thiophene ring vibrations (3100cm1\sim 3100 \, \text{cm}^{-1}).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(1-isothiocyanatopropyl)thiophene involves multi-step strategies:

  • Thiophene Functionalization: A propyl chain is introduced at the thiophene’s second position via Friedel-Crafts alkylation or cross-coupling reactions.

  • Isothiocyanate Incorporation: The terminal hydroxyl group of the propyl chain is converted to an isothiocyanate using thiophosgene or its safer alternatives (e.g., CS2\text{CS}_2 with amines) .

A representative reaction is:

Thiophene-2-propanol+Thiophosgene2-(1-Isothiocyanatopropyl)thiophene+HCl\text{Thiophene-2-propanol} + \text{Thiophosgene} \rightarrow \text{2-(1-Isothiocyanatopropyl)thiophene} + \text{HCl}

This method yields moderate to high purity but requires stringent control of reaction conditions to avoid side products.

Green Synthesis Approaches

Recent advances emphasize solvent-free or one-pot methodologies to enhance sustainability. For instance, bis-thiourea intermediates (derived from aryl isothiocyanates) can condense with chloroacetic acid and aldehydes to form thiazolidinone derivatives, a strategy adaptable to 2-(1-isothiocyanatopropyl)thiophene synthesis .

Physicochemical Properties

Physical Parameters

  • Molecular Weight: 183.29 g/mol.

  • Boiling Point: Estimated at 240–260°C (extrapolated from similar thiophene derivatives) .

  • Density: ~1.14 g/cm³ (analogous to Iberin, a related isothiocyanate) .

  • Solubility: Miscible in chloroform and methanol; insoluble in water .

Stability and Reactivity

The compound is stable under inert atmospheres but hydrolyzes in the presence of moisture or strong acids/bases, releasing toxic hydrogen sulfide . Storage recommendations include refrigeration in airtight containers with desiccants.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Isothiocyanates are pivotal in drug discovery for their antimicrobial and anticancer properties. While 2-(1-isothiocyanatopropyl)thiophene itself is understudied, analogs like Iberin (3-methylsulfinylpropyl isothiocyanate) exhibit potent bioactivity, suggesting potential utility in medicinal chemistry .

Materials Science

Thiophene derivatives are integral to conductive polymers and organic semiconductors. The isothiocyanate group’s electrophilicity enables covalent bonding with amines or thiols, facilitating surface functionalization in sensors or optoelectronic devices .

Comparative Analysis with Related Compounds

Property2-(1-Isothiocyanatopropyl)thiopheneIberin (505-44-2)2-[(1S)-1-Isothiocyanatoethyl]thiophene (51704016)
Molecular FormulaC8H9NS2\text{C}_8\text{H}_9\text{NS}_2C5H9NOS2\text{C}_5\text{H}_9\text{NOS}_2C7H7NS2\text{C}_7\text{H}_7\text{NS}_2
Molecular Weight (g/mol)183.29163.26169.30
Key Functional GroupsIsothiocyanate, ThiopheneIsothiocyanate, SulfoxideIsothiocyanate, Thiophene
ApplicationsMaterials Science, PharmaceuticalsAntimicrobial AgentsOrganic Synthesis

Future Directions

Further research should explore:

  • Biological Screening: Anticancer or antimicrobial assays to validate therapeutic potential.

  • Polymer Chemistry: Integration into conjugated polymers for enhanced electronic properties.

  • Green Synthesis: Optimization of solvent-free routes to improve yield and sustainability .

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